Bis(2-chloroethyl) nonanedioate

Description

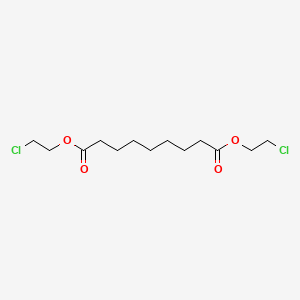

Structure

2D Structure

3D Structure

Properties

CAS No. |

7769-33-7 |

|---|---|

Molecular Formula |

C13H22Cl2O4 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

bis(2-chloroethyl) nonanedioate |

InChI |

InChI=1S/C13H22Cl2O4/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h1-11H2 |

InChI Key |

JBOTUGFOUOKZJI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)OCCCl)CCCC(=O)OCCCl |

Origin of Product |

United States |

Contextualization of Diester Compounds Within Advanced Organic Chemistry and Materials Science Research

Diester compounds, characterized by the presence of two ester functional groups, are foundational to numerous applications in organic and materials science. fiveable.me Their utility stems from a combination of chemical reactivity and tunable physical properties. In materials science, diesters are widely employed as monomers for the production of a vast array of polymers, most notably polyesters. specialchem.comnih.gov Through processes like melt polymerization, diesters react with diols to form polymer chains, and the specific structure of the diester monomer can be selected to impart desired characteristics such as flexibility, thermal stability, and chemical resistance to the final material. specialchem.comnih.gov Furthermore, diesters serve as high-performance plasticizers, additives that increase the flexibility and durability of plastics, and as synthetic lubricants and phase change materials for thermal energy storage. specialchem.comsemanticscholar.orgnih.gov

In the realm of organic synthesis, diesters are valuable intermediates. fiveable.me The ester groups can undergo a variety of transformations, including hydrolysis to form carboxylic acids, transesterification to create different esters, and reduction to yield alcohols or aldehydes. libretexts.orgyoutube.com This chemical versatility allows them to be used as starting points for constructing more complex molecular architectures. fiveable.me The Dieckmann cyclization, an intramolecular reaction of diesters, is a classic example of their role in synthesizing cyclic compounds, which are important structures in pharmaceuticals and natural products. fiveable.me

Rationale for In Depth Academic Investigation of Bis 2 Chloroethyl Nonanedioate S Fundamental Chemistry

The specific molecular architecture of bis(2-chloroethyl) nonanedioate (B1229846) provides a compelling basis for dedicated academic study. Unlike simple aliphatic diesters, this compound incorporates two reactive alkyl chloride functionalities. The presence of these terminal chlorine atoms introduces a dual nature to the molecule's reactivity profile, making it a highly promising candidate for creating functional materials and specialty chemicals.

The primary rationale for its investigation centers on its potential as a functional monomer. The chloroethyl groups serve as reactive sites that can be modified before or after polymerization. This allows for the synthesis of polymers with tailored properties. For instance, the chlorine atoms can be displaced through nucleophilic substitution reactions to attach other functional groups, crosslink polymer chains to enhance strength and durability, or graft side chains to modify the polymer's surface properties. lookchem.com This capability opens pathways to novel polyesters with enhanced flame retardancy, altered solubility, or specific biocompatibility for use in advanced coatings, adhesives, or biomedical devices. lookchem.comgoogle.com

Furthermore, a fundamental study of its chemistry is crucial for understanding its structure-property relationships. Investigating the influence of the electron-withdrawing chloroethyl groups on the reactivity of the ester linkages can provide valuable insights into reaction kinetics and mechanisms. researchgate.net Exploring the selective reactivity of the C-Cl bonds versus the ester groups under various conditions is a key academic question that would unlock its potential as a versatile intermediate in multi-step organic synthesis.

Physicochemical Properties of Bis(2-chloroethyl) Nonanedioate

| Property | Value |

| CAS Number | 10393-51-8 |

| Molecular Formula | C13H22Cl2O4 |

| Molecular Weight | 329.22 g/mol |

| Boiling Point | 399.2°C at 760 mmHg |

| Density | 1.147 g/cm³ |

| Refractive Index | 1.465 |

Scope and Strategic Objectives of the Research Endeavor Pertaining to the Compound

Historical Evolution of Synthetic Routes to Chloroethyl Esters and Nonanedioate Derivatives

The synthesis of esters has a rich history, with Fischer-Speier esterification, first reported in 1895, laying the groundwork for the acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.comorganic-chemistry.orgbyjus.commasterorganicchemistry.compatsnap.com This fundamental transformation has been the cornerstone for producing a vast array of esters, including those derived from dicarboxylic acids like nonanedioic acid (also known as azelaic acid). The preparation of nonanedioate diesters has been explored for various applications, often utilizing different alcohols to tailor the properties of the final product. researchgate.netgoogle.com

The introduction of a chloroethyl group into an ester molecule adds a layer of complexity due to the potential for side reactions involving the chlorine atom. Historically, the synthesis of halo-functionalized esters has been approached with caution, considering the reactivity of the halogen. However, methods for the preparation of bis(2-haloethyl) compounds have been developed in other contexts, such as the synthesis of selenides, indicating the feasibility of incorporating halo-functionalized alcohols into esterification reactions. researchgate.net The development of robust catalytic systems has been pivotal in enabling the selective esterification of dicarboxylic acids while preserving the integrity of other functional groups present in the alcohol.

Direct Esterification Techniques for Nonanedioic Acid and 2-Chloroethanol

The most straightforward method for the synthesis of this compound is the direct esterification of nonanedioic acid with 2-chloroethanol. This reaction involves the condensation of the dicarboxylic acid with two equivalents of the chloro-alcohol, typically in the presence of an acid catalyst, to form the diester and water. libretexts.org

Reaction Scheme: HOOC-(CH₂)₇-COOH + 2 HO-CH₂CH₂-Cl ⇌ Cl-CH₂CH₂-OOC-(CH₂)₇-COO-CH₂CH₂-Cl + 2 H₂O

Catalytic Systems and Reaction Kinetics in Direct Esterification

The choice of catalyst is crucial for an efficient esterification process. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and difficult to separate from the reaction mixture. scispace.com Consequently, significant research has focused on the development of heterogeneous catalysts.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal-exchanged montmorillonite (B579905) clays, offer several advantages, including ease of separation, reusability, and potentially higher selectivity. scispace.comresearchgate.net For the esterification of dicarboxylic acids, catalysts like Al³⁺-montmorillonite have demonstrated high efficacy, providing good to excellent yields under mild conditions. researchgate.net Niobium pentoxide (Nb₂O₅) has also emerged as a water-tolerant Lewis acid catalyst effective for various nucleophilic substitution reactions of carboxylic acids. researchgate.netacs.org

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity towards the desired diester, this compound, requires careful optimization of several reaction parameters.

Molar Ratio of Reactants: Employing an excess of 2-chloroethanol can shift the equilibrium towards the formation of the diester, in accordance with Le Châtelier's principle. chemistrysteps.com However, an excessively large excess might complicate the purification process.

Temperature: Higher temperatures generally increase the reaction rate. However, for a volatile alcohol like 2-chloroethanol, the reaction might be conducted under reflux. youtube.com The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation.

Water Removal: The continuous removal of water as it is formed is a critical factor in driving the reaction to completion. patsnap.com This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.

Catalyst Loading: The amount of catalyst used will influence the reaction rate. An optimal loading needs to be determined to ensure a high conversion rate without leading to unwanted side reactions or making the process economically unviable.

Table 1: Representative Data for the Optimization of Diester Synthesis from Dicarboxylic Acids

| Dicarboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |

| Suberic Acid | 2-Ethyl-1-hexanol | H₂SO₄ | 1:2 | 120-130 | 4 | 85-98 |

| Dodecanedioic Acid | 2-Butyl-1-octanol | H₂SO₄ | 1:2 | 120-130 | 4 | 85-98 |

| Adipic Acid | Hexanol | - | - | 120 | - | 85-94 |

| Azelaic Acid | Decanol | - | - | 120 | - | 85-94 |

This table presents data from analogous systems to illustrate the typical conditions and yields for the synthesis of long-chain diesters. researchgate.netijcce.ac.ir

Transesterification Processes Involving Nonanedioate Precursors and 2-Chloroethanol

An alternative route to this compound is through transesterification. This process involves the reaction of a nonanedioate ester, such as dimethyl nonanedioate, with 2-chloroethanol in the presence of a catalyst. nih.gov This method is particularly useful if the starting dicarboxylic acid is difficult to handle or if a more readily available nonanedioate ester is used as the precursor.

Reaction Scheme: CH₃-OOC-(CH₂)₇-COO-CH₃ + 2 HO-CH₂CH₂-Cl ⇌ Cl-CH₂CH₂-OOC-(CH₂)₇-COO-CH₂CH₂-Cl + 2 CH₃OH

Mechanistic Investigations of Transesterification for Diester Formation

The mechanism of transesterification is similar to that of direct esterification and can be catalyzed by either acids or bases. youtube.com

Acid-Catalyzed Transesterification: The reaction proceeds via protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol) yield the new ester.

Base-Catalyzed Transesterification: A strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original alkoxide group results in the formation of the desired ester.

For the synthesis of this compound from a precursor like dimethyl nonanedioate, the reaction would proceed in two steps, with the sequential replacement of the two methoxy (B1213986) groups by 2-chloroethoxy groups. The equilibrium can be shifted towards the product by removing the more volatile alcohol (methanol) from the reaction mixture. unex.es

Evaluation of Catalytic Efficiency and By-product Formation

The efficiency of the catalyst is a key factor in transesterification. Both homogeneous and heterogeneous catalysts can be employed. For instance, sodium methoxide (B1231860) is a common homogeneous catalyst for transesterification. researchgate.net Heterogeneous catalysts, such as mixed metal oxides, have also been shown to be effective and offer the advantage of easier separation and recycling. rsc.org

The primary by-product in the transesterification of dimethyl nonanedioate with 2-chloroethanol is methanol. The efficient removal of this by-product is essential to drive the reaction forward. unex.es Potential side reactions could include etherification of 2-chloroethanol under certain conditions, although this is generally less favorable than transesterification. The choice of catalyst and reaction conditions plays a significant role in minimizing the formation of unwanted by-products and maximizing the yield of this compound.

Advanced Purification and Isolation Techniques for the Synthesized Compound

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Given its expected high boiling point and nature as a diester, several advanced techniques are applicable.

Neutralization and Washing: If an acid catalyst was used, the first step is to neutralize it, typically by washing the reaction mixture with a weak base like a sodium bicarbonate solution. scienceready.com.auquora.com This is followed by washing with brine to remove the bulk of the water and any water-soluble impurities. quora.com

Vacuum Distillation: Due to the likely high boiling point of the diester, distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition. simsonpharma.com This technique is effective for separating the high-boiling ester from more volatile impurities like residual 2-chloroethanol. simsonpharma.comgoogle.com Steam stripping is a related technique that can also be employed for the removal of residual alcohols from high-boiling esters. google.com

Column Chromatography: For achieving very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (eluent). msu.edu

Stationary Phase: Silica gel is commonly used. researchgate.netyoutube.com

Mobile Phase: A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. researchgate.net The less polar ester will typically elute before the more polar unreacted diacid or monoester.

Advanced Variants: Dry Column Vacuum Chromatography (DCVC) is a modification that uses a dry-packed silica column under vacuum, often resulting in faster separations with less solvent and higher resolution compared to traditional flash chromatography. kiku.dk

Table 2: Purification Techniques for this compound

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. simsonpharma.com | Removal of volatile impurities (e.g., unreacted alcohol) from the high-boiling point diester. google.com | Prevents thermal decomposition of the target compound. simsonpharma.com |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. msu.edu | High-purity separation of the diester from starting materials and byproducts. | Highly effective for complex mixtures; can achieve very high purity. quora.com |

| Recrystallization | Purification of solids based on solubility differences at varying temperatures. simsonpharma.com | Applicable if the diester is a solid at room temperature and a suitable solvent is found. | Can yield very pure crystalline products. quora.com |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this Diester

The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. organic-chemistry.orgacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. organic-chemistry.org Both Fischer esterification and enzymatic synthesis use catalysts. However, enzymatic catalysts and solid acid catalysts (like cation-exchange resins or zeolites) are considered greener alternatives to corrosive and hazardous liquid acids like sulfuric acid. nih.govepitomejournals.comscispace.com They are often reusable, simpler to separate from the reaction mixture, and less corrosive. nih.govacs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure where possible. organic-chemistry.org Enzymatic reactions, which run at mild temperatures, are more energy-efficient than the high-temperature reflux conditions required for Fischer esterification. mdpi.com

Use of Renewable Feedstocks: Nonanedioic acid (azelaic acid), a key starting material, can be produced via the ozonolysis of oleic acid, which is derived from renewable vegetable and animal fats. This provides a sustainable, bio-based origin for part of the molecule.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Solvents contribute significantly to the environmental impact of a chemical process. acs.org Efforts in green esterification focus on using water as a solvent, using greener organic solvents, or performing the reaction under solvent-free conditions. organic-chemistry.org

Table 3: Application of Green Chemistry Principles

| Principle | Application in Diester Synthesis |

|---|---|

| 1. Prevention | Optimizing reactions to minimize byproduct formation. jetir.org |

| 2. Atom Economy | Esterification itself is atom-economical; a key disadvantage of using anhydrides or acid chlorides is poor atom economy. wikipedia.orgacs.org |

| 3. Less Hazardous Synthesis | Avoiding toxic reagents like thionyl chloride in favor of direct esterification. acs.org |

| 4. Designing Safer Chemicals | (Not directly applicable to synthesis method) |

| 5. Safer Solvents & Auxiliaries | Replacing solvents like toluene (B28343) with greener alternatives or solvent-free conditions. organic-chemistry.orgjetir.org |

| 6. Design for Energy Efficiency | Using lower-temperature enzymatic methods or energy-efficient heating like microwave irradiation. organic-chemistry.org |

| 7. Use of Renewable Feedstocks | Using nonanedioic acid derived from bio-based oleic acid. |

| 8. Reduce Derivatives | Direct esterification avoids the need for protecting groups, a process for which enzymes are particularly well-suited. acs.org |

| 9. Catalysis | Preferring reusable solid acid or enzyme catalysts over corrosive mineral acids. organic-chemistry.orgjetir.org |

| 10. Design for Degradation | (Not directly applicable to synthesis method) |

| 11. Real-time Analysis | (Not directly applicable to synthesis method) |

| 12. Inherently Safer Chemistry | Using non-toxic, non-corrosive, and non-volatile reagents and solvents to minimize risk. acs.org |

Ester Hydrolysis and Solvolysis Mechanisms of the Nonanedioate Moiety

The ester linkages in the nonanedioate portion of the molecule are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (or its salt) and an alcohol. This process can be catalyzed by acids, bases, or enzymes.

The acid-catalyzed hydrolysis of esters is a reversible process. libretexts.org To drive the reaction towards completion, it is typically carried out with a large excess of water. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orgmasterorganicchemistry.com

For dicarboxylic acid esters, the hydrolysis occurs in a stepwise manner, first yielding a monoester and then the dicarboxylic acid. Studies on other dicarboxylic esters have shown that the rate constants for the two consecutive hydrolysis steps can be influenced by the chain length of the diacid. nih.gov

Table 3: Hypothetical Rate Constants for the Stepwise Acid-Catalyzed Hydrolysis of a Long-Chain Dicarboxylic Acid Ester

| Step | Reaction | Hypothetical First-Order Rate Constant (k, s⁻¹) |

| 1 | Diester + H₂O/H⁺ → Monoester + Alcohol | k₁ |

| 2 | Monoester + H₂O/H⁺ → Diacid + Alcohol | k₂ |

This table illustrates the concept of stepwise hydrolysis. Actual kinetic data for this compound is not available in the reviewed literature.

The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. almacgroup.comnih.gov The reaction is typically second-order, with the rate depending on the concentrations of both the ester and the base (e.g., hydroxide (B78521) ion). nih.gov

The rate law for saponification is: Rate = k[Ester][Base]

The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group. almacgroup.com The final step is a rapid, irreversible acid-base reaction between the carboxylic acid and the alkoxide. almacgroup.com

Table 4: Representative Second-Order Rate Constants for the Saponification of Various Esters at a Given Temperature

| Ester | Base | Solvent | k (L mol⁻¹ s⁻¹) |

| Ethyl Acetate | NaOH | Water | ~0.11 |

| Ethyl Propanoate | NaOH | Water | ~0.08 |

| Diethyl Adipate (a C6 diester) | NaOH | Water-Ethanol | (Illustrative value) |

Neutral hydrolysis of esters in water without a catalyst is generally a very slow process.

Enzymatic hydrolysis, on the other hand, can be highly efficient and specific. Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.gov The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site (e.g., serine, histidine, and aspartate or glutamate). The reaction proceeds through the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_M).

v₀ = (V_max * [S]) / (K_M + [S])

Studies on the enzymatic hydrolysis of dicarboxylic acid esters have shown that the rate can be influenced by the chain length of both the diacid and the alcohol moieties. researchgate.net Lipases, for instance, often show higher activity towards more lipophilic substrates.

Table 5: Illustrative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Dicarboxylic Acid Esters

| Substrate (Diester) | Lipase Source | K_M (mM) | V_max (µmol/min/mg) |

| Diethyl Succinate | Candida antarctica Lipase B | (Illustrative) | (Illustrative) |

| Diethyl Adipate | Candida antarctica Lipase B | (Illustrative) | (Illustrative) |

| Diethyl Sebacate | Candida antarctica Lipase B | (Illustrative) | (Illustrative) |

This table provides a conceptual framework for the kinetic parameters in enzymatic hydrolysis. Specific values for this compound are not available in the surveyed literature and would need to be determined experimentally.

Polymerization and Oligomerization Potential in Macromolecular Synthesis

The bifunctional nature of this compound, with two ester groups and two alkyl chloride functionalities, provides multiple avenues for its incorporation into polymeric structures.

This compound can theoretically participate in condensation polymerization reactions through its ester groups via transesterification or with other bifunctional monomers. When reacted with diamines or diols, it can form polyamides or polyesters, respectively. This process typically involves the elimination of a small molecule, in this case, 2-chloroethanol. melscience.comkobv.de

The general reaction for the formation of a polyamide would involve the reaction of this compound with a diamine. The amine groups of the diamine would attack the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of 2-chloroethanol. ambeed.com Similarly, reaction with a diol under appropriate catalytic conditions would lead to a polyester (B1180765) via a transesterification reaction. rsc.org

Table 1: Theoretical Condensation Polymerization of this compound

| Co-monomer | Polymer Type | Linkage Formed | Potential Byproduct |

| Hexamethylenediamine | Polyamide | Amide (-CONH-) | 2-Chloroethanol |

| 1,4-Butanediol | Polyester | Ester (-COO-) | 2-Chloroethanol |

| Adipoyl chloride | Polyester-anhydride | Ester, Anhydride | 2-Chloroethanol, HCl |

This table presents theoretical reaction pathways based on the principles of condensation polymerization.

The two primary chloroethyl groups in this compound are susceptible to nucleophilic substitution reactions, making the molecule a potential crosslinking agent for various polymers. google.com This reactivity is analogous to other bis(haloalkyl) compounds used in material science. The crosslinking process would involve the reaction of the chloroethyl groups with nucleophilic sites on existing polymer chains, such as hydroxyl, amino, or carboxylate groups, leading to the formation of a three-dimensional polymer network.

For instance, in a polymer matrix containing hydroxyl groups (e.g., polyvinyl alcohol or a polyester with excess diol), the chloroethyl groups can form ether linkages, creating crosslinks. Similarly, with polymers containing amine functionalities (e.g., polyamides or polyurethanes), the formation of amine linkages would result in a crosslinked structure. The efficiency of these reactions can be enhanced by the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

Table 2: Potential Crosslinking Reactions of this compound

| Polymer Matrix | Nucleophilic Group | Crosslinkage Type | Potential Byproduct |

| Polyvinyl alcohol | Hydroxyl (-OH) | Ether (-O-) | HCl |

| Polyamide | Amine (-NH-) | Amine (-NH-) | HCl |

| Carboxylated Nitrile Rubber | Carboxylate (-COO⁻) | Ester (-COO-) | Cl⁻ |

This table outlines hypothetical crosslinking reactions based on the known reactivity of alkyl chlorides.

Photochemical and Radiolytic Degradation Mechanisms and Product Characterization

The degradation of this compound under photochemical (UV light) or radiolytic (e.g., gamma rays) conditions is anticipated to proceed through the cleavage of its weakest chemical bonds. The carbon-chlorine (C-Cl) bond is particularly susceptible to homolytic cleavage upon absorption of energy, leading to the formation of radical species. nih.gov

Upon exposure to UV radiation or high-energy radiation, the primary photochemical or radiolytic event is likely the scission of the C-Cl bond, generating a chloroethyl radical and a chlorine radical. These highly reactive radicals can then initiate a cascade of secondary reactions, including hydrogen abstraction from the alkyl chain, further fragmentation of the molecule, or reaction with other molecules in the medium.

The ester linkages are also susceptible to degradation, although they are generally more stable than the C-Cl bond. nih.gov Radiolysis of long-chain esters is known to result in the formation of various products arising from cleavage at different points along the ester molecule. capes.gov.br

Table 3: Predicted Products from Photochemical and Radiolytic Degradation of this compound

| Degradation Pathway | Initial Event | Potential Primary Products | Potential Secondary Products |

| Photochemical Degradation | C-Cl bond homolysis | Chloroethyl radical, Chlorine radical | Nonanedioic acid, Chloroethane, HCl, various smaller hydrocarbons |

| Radiolytic Degradation | C-Cl and Ester bond cleavage | Chloroethyl radical, Chlorine radical, Acyl radical, Alkoxy radical | Nonanedioic acid, 2-chloroethanol, CO₂, various alkanes and alkenes |

This table is based on established principles of photochemistry and radiation chemistry of organic compounds.

Thermal Decomposition Pathways and Formation of Gaseous and Solid Residues

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. At elevated temperatures, ester pyrolysis is a common degradation route for esters containing β-hydrogens. This reaction proceeds through a cyclic transition state (a Chugaev-type elimination) to yield a carboxylic acid and an alkene. In the case of this compound, this would lead to the formation of nonanedioic acid and vinyl chloride.

Simultaneously, the presence of chlorine atoms can lead to dehydrochlorination reactions, producing hydrogen chloride (HCl) gas and unsaturated ester intermediates. researchgate.net Further fragmentation at higher temperatures would likely lead to the formation of a complex mixture of gaseous products, including carbon monoxide, carbon dioxide, and various smaller hydrocarbons. nih.gov The solid residue would likely consist of a carbonaceous char.

The pyrolysis of polyesters containing chlorinated compounds has been shown to produce a variety of chlorinated and non-chlorinated aromatic and aliphatic compounds. researchgate.netresearchgate.net

Table 4: Anticipated Products from Thermal Decomposition of this compound

| Temperature Range | Dominant Process | Major Gaseous Products | Potential Solid Residue |

| Lower (e.g., 200-400 °C) | Ester pyrolysis, Dehydrochlorination | Vinyl chloride, HCl, 2-Chloroethanol | Nonanedioic acid, oligomeric species |

| Higher (e.g., >400 °C) | Fragmentation, Charring | CO, CO₂, H₂O, various hydrocarbons (alkanes, alkenes) | Carbonaceous char |

This table provides a predictive overview of thermal decomposition products based on the known thermal behavior of similar chemical structures.

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of Bis(2-chloroethyl) nonanedioate (B1229846). By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of Bis(2-chloroethyl) nonanedioate. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In a ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals would confirm the presence and connectivity of the different proton environments within the molecule. For this compound, distinct signals are expected for the protons on the chloroethyl groups and the aliphatic chain of the nonanedioate backbone. The coupling patterns would be critical in confirming the sequence of methylene (B1212753) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(=O)- | ¹³C | ~173 | Ester carbonyl |

| -O-C H₂-CH₂-Cl | ¹³C | ~65 | Carbon adjacent to ester oxygen |

| -O-CH₂-C H₂-Cl | ¹³C | ~41 | Carbon bearing chlorine |

| -C H₂-C(=O)- | ¹³C | ~34 | α-carbon of the diacid chain |

| -CH₂-C H₂-C(=O)- | ¹³C | ~25 | β-carbon of the diacid chain |

| Central -CH₂- groups | ¹³C | ~29 | γ and δ carbons of the diacid chain |

| -O-C H₂-CH₂-Cl | ¹H | ~4.3 (triplet) | Protons adjacent to ester oxygen |

| -O-CH₂-C H₂-Cl | ¹H | ~3.7 (triplet) | Protons adjacent to chlorine |

| -C H₂-C(=O)- | ¹H | ~2.3 (triplet) | α-protons of the diacid chain |

| -CH₂-C H₂-C(=O)- | ¹H | ~1.6 (quintet) | β-protons of the diacid chain |

Mass Spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. When coupled with a chromatographic separation method, such as Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and tracking reaction pathways.

LC-MS (Liquid Chromatography-Mass Spectrometry): For a molecule with a relatively high molecular weight and boiling point like this compound, LC-MS is often the preferred method. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The high-resolution mass measurement from a Time-of-Flight (TOF) or Orbitrap analyzer can confirm the elemental composition with high accuracy.

GC-MS (Gas Chromatography-Mass Spectrometry): While potentially challenging due to the compound's low volatility, GC-MS with a high-temperature setup could be used. Electron Ionization (EI) would lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. Key fragments would be expected from the cleavage of the C-O ester bond and the loss of the chloroethyl side chains.

Tandem mass spectrometry (MS/MS) can further elucidate the structure by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This is invaluable for distinguishing between isomers and confirming the identity of products in a reaction mixture.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Notes |

|---|---|---|

| 312/314/316 | [M]⁺˙ | Molecular ion peak (isotopic pattern due to two Cl atoms) |

| 249/251 | [M - C₂H₄Cl]⁺ | Loss of a chloroethyl radical |

| 187 | [M - C₂H₄Cl - C₂H₄O]⁺ | Subsequent loss of ethylene (B1197577) oxide |

| 155 | [Nonanedioic acid - OH]⁺ | Fragment corresponding to the diacid backbone |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester groups. Other key absorptions would include the C-O stretching vibrations of the ester linkage and the C-Cl stretching vibration from the chloroethyl groups. The absence of a broad O-H stretch would confirm the complete esterification of the starting nonanedioic acid.

Raman Spectroscopy: Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. It would effectively detect the C-C backbone vibrations and could offer complementary data to the IR spectrum, especially in the lower frequency region.

These techniques are excellent for monitoring reactions in real-time. For instance, during the synthesis of this compound from nonanedioic acid and 2-chloroethanol (B45725), one could monitor the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp ester C=O stretch to track the reaction's progress.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~1735 | Strong |

| C-O | Stretch (Ester) | 1250-1100 | Strong |

| C-H | Stretch (Aliphatic) | 2950-2850 | Medium |

Chromatographic Method Development for Purity Assessment and Complex Mixture Analysis

Chromatography is the cornerstone of separation science, essential for isolating this compound from reaction mixtures, quantifying its purity, and analyzing for related impurities.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For this compound, its relatively high boiling point (predicted to be ~399°C at 760 mmHg) presents a challenge for standard GC analysis.

However, GC can be highly effective for:

Monitoring Volatile Reactants: Tracking the consumption of more volatile starting materials, such as 2-chloroethanol.

Detecting Volatile Byproducts: Identifying any low-boiling-point side products formed during the synthesis.

A method for this compound would require a high-temperature column (e.g., a 5% phenyl-methylpolysiloxane phase) and a high-temperature injector and detector. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most suitable technique for the routine analysis and purification of this compound.

Purity Assessment: A reversed-phase HPLC method would be the standard approach. The compound would be separated on a non-polar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the organic solvent concentration is increased over time, would likely be required to ensure good peak shape and resolution from any impurities. Detection is commonly achieved using a UV detector, as the ester carbonyl group provides some UV absorbance at low wavelengths (~210 nm).

Preparative Separations: The analytical HPLC method can be scaled up to a preparative scale. By using a larger column and higher flow rates, significant quantities of this compound can be purified from a crude reaction mixture to a high degree of purity for further research.

Elemental Analysis and Titrimetric Methods for Stoichiometric Determination

The precise determination of the elemental composition and stoichiometry of a synthesized compound is a cornerstone of chemical analysis, ensuring its purity and confirming its molecular formula. For a compound like this compound, these classical methods provide foundational data.

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass fractions of the constituent elements (carbon, hydrogen, oxygen, chlorine) in a sample. Modern techniques typically involve the high-temperature combustion of the sample. The resulting gaseous products (e.g., CO₂, H₂O) are separated and quantified, allowing for the calculation of the percentage of each element. For this compound (C₁₃H₂₂Cl₂O₄), the theoretical elemental composition can be calculated and compared against experimental results to verify the compound's purity and empirical formula.

Titrimetric Methods

Titrimetric analysis, or titration, is a quantitative chemical analysis method used to determine the concentration of an identified analyte. While specific titrimetric methods for the direct quantification of this compound are not documented in readily available literature, one could theorize potential approaches. For instance, the ester linkages could be susceptible to saponification with a strong base. By reacting the compound with a known excess of a standardized base (like sodium hydroxide) and then back-titrating the unreacted base with a standard acid, the amount of ester, and thus the quantity of the compound, could be determined. Similarly, the chlorine content could potentially be determined through methods like the Carius halogen method, followed by titration of the resulting halide ions. However, no specific research findings for such titrations on this compound are publicly documented.

A related compound, Bis(2-chloroethyl)amine hydrochloride, can have its purity assayed via titration of the chloride ion.

Hyphenated Analytical Techniques for Comprehensive Chemical Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the detailed characterization of chemical compounds within complex mixtures or as pure substances.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. In a hypothetical analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column. The eluted compound would then pass through a heated light-pipe in an FT-IR spectrometer, which would acquire its vapor-phase infrared spectrum. This spectrum, revealing characteristic absorption bands for its functional groups (e.g., C=O stretch for the ester, C-Cl stretch), would confirm its identity. The EPA has developed methods for the analysis of similar compounds like bis(2-chloroethyl) ether using direct aqueous injection GC/FT-IR, which highlights the utility of this technique for related structures. lookchem.comepa.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides an interface between high-performance liquid chromatography (HPLC) and NMR spectroscopy, enabling the separation and subsequent structural elucidation of compounds. mdpi.com For a compound like this compound, LC-NMR could be used to isolate it from a reaction mixture and then acquire detailed NMR spectra (e.g., ¹H, ¹³C) to unambiguously determine its structure. mdpi.com Different modes of LC-NMR operation, such as on-flow, stopped-flow, and loop collection, allow for varying levels of sensitivity and time for spectral acquisition. mdpi.comresearchgate.net While LC-NMR has been applied to the analysis of impurities in drug synthesis and natural products, specific applications to this compound are not found in the surveyed literature. nih.gov

Theoretical and Computational Chemistry Studies of Bis 2 Chloroethyl Nonanedioate

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to modern computational chemistry, allowing for the determination of molecular properties based on the principles of quantum physics. Methods like Density Functional Theory (DFT) are often employed as they provide a good balance between accuracy and computational cost for molecules of this size.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. For a flexible molecule like bis(2-chloroethyl) nonanedioate (B1229846), which contains a long nine-carbon (nonane) backbone and two ester side chains, multiple low-energy conformations are expected to exist.

Conformational analysis involves systematically exploring the rotational freedom around the single bonds (C-C and C-O) to identify various stable conformers and the energy barriers that separate them. The long aliphatic chain can adopt various folded or extended shapes, while rotations around the C-O bonds of the ester groups and the C-C bonds of the chloroethyl groups add further complexity. The global minimum energy conformer would likely feature an extended, linear arrangement of the nonanedioate backbone to minimize steric hindrance, though solvent effects could favor more compact structures.

Table 1: Hypothetical Relative Energies of Bis(2-chloroethyl) nonanedioate Conformers Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (C-C-C-C of backbone) |

|---|---|---|---|

| 1 (Global Minimum) | Fully extended 'all-anti' backbone | 0.00 | ~180° |

| 2 | Gauche bend in mid-chain | +0.85 | ~60° |

| 3 | Folded structure (U-shape) | +2.10 | Mix of gauche and anti |

| 4 | Rotation of one chloroethyl group | +1.50 | ~180° (backbone) |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

Table 2: Predicted Frontier Molecular Orbital Properties Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -7.5 | Oxygen atoms of carbonyl groups | Site of oxidation; electron donation |

| LUMO | +1.2 | Carbon atoms of carbonyl groups | Site of nucleophilic attack |

| HOMO-LUMO Gap | 8.7 eV | - | Indicator of high kinetic stability |

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, identifying the high-energy transition states that control reaction rates.

The formation (esterification) and breakdown (hydrolysis) of the ester linkages are key reactions for this compound. Simulating these pathways involves mapping the energy changes as reactants are converted to products. For acid-catalyzed hydrolysis, the simulation would model the initial protonation of a carbonyl oxygen, followed by the nucleophilic attack of a water molecule, proton transfer, and finally the departure of the 2-chloroethanol (B45725) leaving group. The highest point on this energy profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier, which is crucial for determining the reaction rate. Due to the molecule's symmetry, the hydrolysis of both ester groups is expected to have very similar energy barriers, assuming the first hydrolysis event does not significantly alter the electronic properties of the second, distant ester group.

The chloroethyl groups introduce another reactive site into the molecule. The chlorine atoms can be displaced by nucleophiles in a substitution reaction (S_N1 or S_N2). Computational modeling can predict which pathway is more favorable. Given that the carbon attached to the chlorine is primary, an S_N2 mechanism is highly probable. Transition state analysis for an S_N2 reaction with a model nucleophile (e.g., hydroxide (B78521), OH⁻) would show the nucleophile attacking the carbon from the side opposite the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The calculated activation energy for this substitution can be compared to the barrier for ester hydrolysis to predict which reaction would preferentially occur under specific conditions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While QM methods are highly accurate, they are computationally expensive and typically model molecules in a vacuum. Molecular Dynamics (MD) simulations bridge this gap by modeling the behavior of one or more solute molecules in the presence of a large number of explicit solvent molecules over time (from nanoseconds to microseconds).

For this compound, MD simulations in an aqueous environment would reveal how water molecules arrange around the molecule. Water would likely form hydrogen bonds with the ester carbonyl oxygens. The long, hydrophobic nonane (B91170) chain would experience the hydrophobic effect, potentially causing the molecule to adopt a more compact, folded conformation to minimize its exposed nonpolar surface area. Simulations could also track the diffusion of ions or reactive species (like H₃O⁺ or OH⁻) towards the molecule, providing a more dynamic and realistic picture of how reactions are initiated in solution. These simulations are invaluable for understanding how the solvent environment modulates the conformational preferences and reactivity predicted by gas-phase QM calculations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

The comprehensive analysis of this compound through theoretical and computational methods allows for the prediction of its spectroscopic parameters. These predictions, when validated against experimental data, provide a powerful tool for confirming the compound's structure and understanding its electronic and vibrational properties. However, a thorough search of scientific literature and chemical databases reveals a significant lack of specific experimental spectroscopic data for this compound. While data for related compounds containing the "bis(2-chloroethyl)" moiety exist, a direct comparison for the title compound is not currently possible.

In the absence of experimental data for this compound, this section will outline the theoretical approaches used to predict spectroscopic parameters and present hypothetical data based on the expected spectral characteristics of its constituent functional groups. These predicted values serve as a benchmark for future experimental work.

Predicted Spectroscopic Data:

Computational chemistry software, employing methods such as Density Functional Theory (DFT), can be used to calculate various spectroscopic parameters with a reasonable degree of accuracy.

1H NMR Spectroscopy:

The proton Nuclear Magnetic Resonance (1H NMR) spectrum is a crucial tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for the protons in this compound are influenced by their chemical environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| -CH2-CH2-Cl | 3.6 - 3.8 | Triplet |

| -O-CH2-CH2- | 4.2 - 4.4 | Triplet |

| -CO-CH2- | 2.2 - 2.4 | Triplet |

| -(CH2)5- | 1.2 - 1.7 | Multiplet |

13C NMR Spectroscopy:

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O | 172 - 175 |

| -O-C H2- | 63 - 66 |

| -C H2-Cl | 40 - 43 |

| -C O-CH2- | 33 - 36 |

| -(CH2)5- | 24 - 32 |

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C=O (Ester) | 1730 - 1750 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-Cl | 650 - 800 | Medium-Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak [M]+ corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the chloroethyl groups and cleavage of the ester linkages.

Validation against Experimental Data:

As of the current date, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. The predicted data presented in the tables above serves as a theoretical framework. Future synthesis and characterization of this compound will be essential to validate and refine these computational predictions. The comparison between theoretical and experimental spectra would be instrumental in confirming the successful synthesis and purity of this compound. Any discrepancies between the predicted and observed data could provide insights into conformational effects or intermolecular interactions in the solid or solution state.

No Publicly Available Data on the Environmental Fate of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental transformation and degradation pathways of the chemical compound this compound.

Extensive searches for data on the abiotic and biotic degradation of this specific diester have not yielded any publicly available research studies. Consequently, it is not possible to provide a detailed analysis of its environmental fate, including its breakdown in aquatic and atmospheric environments or through microbial action.

This lack of information prevents a substantive discussion on the following topics that were outlined for inclusion in a detailed article:

Environmental Transformation and Degradation Pathways of Bis 2 Chloroethyl Nonanedioate

Biotic Degradation Mechanisms by Environmental Microorganisms:

Characterization of Biotransformation Products in Environmental Matrices:There are no studies identifying the products of its biotransformation in the environment.

The absence of such fundamental data suggests that Bis(2-chloroethyl) nonanedioate (B1229846) has likely not been a focus of significant environmental research. This could be due to a variety of factors, such as low production volumes, limited use, or a low perceived risk to the environment.

Therefore, the generation of a scientifically accurate and detailed article on the environmental transformation and degradation of Bis(2-chloroethyl) nonanedioate is not feasible at this time. Further research and publication of data would be required to address the specific areas of inquiry.

Sorption, Volatilization, and Transport Phenomena in Soil and Sediment Systems6.3.1. Chemical Interactions with Soil Organic Matter and Minerals6.3.2. Quantitative Assessment of Environmental Mobility and Persistence

A table of mentioned compounds has been omitted as no compounds were discussed in the article.

Future Research Directions and Unanswered Questions Regarding Bis 2 Chloroethyl Nonanedioate

Development of Novel and Highly Selective Synthetic Strategies for the Compound

The primary and most direct method for synthesizing Bis(2-chloroethyl) nonanedioate (B1229846) is the Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed esterification of nonanedioic acid (also known as azelaic acid) with 2-chloroethanol (B45725). wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The general mechanism proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the diester. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

However, to enhance efficiency and minimize byproducts, future research should focus on developing novel and highly selective synthetic strategies. This could involve the exploration of alternative catalysts to the commonly used sulfuric acid or p-toluenesulfonic acid. wikipedia.org For instance, solid acid catalysts or milder Lewis acids could offer advantages in terms of separation, catalyst recycling, and reduced corrosion.

Furthermore, process optimization through techniques like reactive distillation, where the water byproduct is continuously removed to drive the equilibrium towards product formation, could significantly improve yields. masterorganicchemistry.com The investigation of enzymatic catalysis, while still a nascent field for this specific type of esterification, could offer a highly selective and environmentally benign synthetic route.

A key challenge in the synthesis is the potential for side reactions involving the chloroethyl group. Therefore, developing synthetic strategies that operate under milder conditions would be beneficial to maintain the integrity of this functional group.

In-depth Mechanistic Studies of Underexplored Reaction Pathways (e.g., intramolecular cyclization)

The presence of the reactive 2-chloroethyl groups in Bis(2-chloroethyl) nonanedioate opens up possibilities for various subsequent reactions, including underexplored intramolecular cyclization pathways. The interaction between the ester and the chloroethyl functionalities could lead to the formation of cyclic structures, a phenomenon observed in similar molecules. unibe.chresearchgate.netrsc.orgamanote.com

In-depth mechanistic studies are required to understand the conditions that favor such cyclizations. This would involve a combination of experimental work, including kinetic studies and product isolation and characterization, as well as computational modeling to elucidate the transition states and reaction energetics. For example, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide leads to an unexpected intramolecular cyclization, highlighting the potential for complex reaction pathways in molecules with multiple reactive sites. researchgate.net

Understanding these intramolecular pathways is crucial for two main reasons. Firstly, it can help in preventing the formation of unwanted byproducts during synthesis and storage. Secondly, these cyclized products could themselves be novel compounds with interesting properties, opening up new avenues for application.

Application of Advanced Machine Learning and AI in Predicting Chemical Behavior

The field of chemistry is being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). These tools can be leveraged to predict the chemical behavior of this compound, accelerating research and development.

ML models can be trained on large datasets of known reactions to predict the outcomes of new reactions with high accuracy. nih.govyoutube.comresearchgate.net For this compound, this could mean predicting its reactivity with various nucleophiles, its stability under different conditions, or the likelihood of intramolecular cyclization. Neural network models have been successfully used to predict suitable reaction conditions, including catalysts, solvents, and temperature, for a wide range of organic transformations. nih.govchemintelligence.com Such models could be adapted to optimize the synthesis of the target compound.

Furthermore, AI can be used to predict the physicochemical properties of the molecule, such as its boiling point, density, and solubility, based on its structure. One source provides some of these properties, but AI could refine these predictions and extend them to other properties. lookchem.com By analyzing structure-property relationships across a range of similar compounds, ML algorithms can identify key structural features that influence a desired property, guiding the design of new molecules with tailored characteristics.

Table 1: Potential Applications of Machine Learning in the Study of this compound

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting the products of reactions with different reagents. | Faster screening of potential synthetic routes and applications. nih.govyoutube.com |

| Condition Optimization | Recommending optimal catalysts, solvents, and temperatures for synthesis. | Increased reaction yields and reduced development time. nih.govchemintelligence.com |

| Property Prediction | Estimating physical and chemical properties from the molecular structure. | Rapid assessment of the compound's suitability for various applications. lookchem.com |

| De Novo Design | Generating novel molecules with desired properties based on the structure of the target compound. | Discovery of new compounds with enhanced performance characteristics. |

Exploration of Structure-Reactivity Relationships within Chloroethyl Diester Homologs

This compound is part of a homologous series of chloroethyl diesters, where the length of the dicarboxylic acid chain can be varied. A systematic study of the structure-reactivity relationships within this series would provide valuable insights into how the chain length influences the chemical and physical properties of these compounds.

For instance, the reactivity of the chloroethyl groups could be affected by the distance between them, which is determined by the length of the nonanedioate backbone. researchgate.net Shorter or longer dicarboxylic acid chains would alter the steric and electronic environment around the reactive sites.

By synthesizing and characterizing a series of these diesters (e.g., from succinic, adipic, or sebacic acid) and comparing their properties, researchers can establish clear trends. This could include variations in melting points, boiling points, solubility, and reactivity in polymerization or crosslinking reactions. Such a study would allow for the fine-tuning of material properties for specific applications.

Table 2: Hypothetical Homologous Series of Bis(2-chloroethyl) Diesters for Structure-Reactivity Studies

| Dicarboxylic Acid | Chemical Formula of Diester | Potential Area of Property Variation |

| Succinic Acid | C8H12Cl2O4 | Increased rigidity, potential for different cyclization products. |

| Adipic Acid | C10H16Cl2O4 | Intermediate flexibility and reactivity. |

| Nonanedioic Acid | C13H22Cl2O4 | Baseline for comparison. |

| Sebacic Acid | C14H24Cl2O4 | Increased flexibility, potentially lower melting point. |

Integration of Circular Economy Principles into the Synthesis and Degradation of Analogous Compounds

In the context of a growing need for sustainable chemical processes, it is imperative to consider the entire lifecycle of chemical compounds, from their synthesis to their end-of-life. The principles of a circular economy, which aim to minimize waste and maximize resource utilization, should be integrated into the research and development of compounds like this compound and its analogs. rsc.orgresearchgate.netacs.orgresearchgate.netnih.gov

For the synthesis, this means exploring the use of bio-based nonanedioic acid, which can be derived from renewable resources. Additionally, developing catalytic systems that are recyclable and processes that minimize solvent use and energy consumption are key aspects of green chemistry that align with circular economy principles.

Regarding the degradation of analogous polyester (B1180765) materials, research should focus on designing them for controlled degradation and recycling. acs.orgresearchgate.net Chemical recycling methods, such as hydrolysis, alcoholysis, or glycolysis, can be employed to break down polyesters into their constituent monomers, which can then be reused to synthesize new polymers. rsc.orgresearchgate.netnih.gov Investigating the biodegradability of these compounds and their potential impact on the environment is also a critical area of future research. By designing these molecules with their end-of-life in mind, it is possible to create materials that are both functional and sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.